molecular formula C16H27N3O4S B2713452 1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide CAS No. 2034386-00-8

1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide

Cat. No.: B2713452
CAS No.: 2034386-00-8
M. Wt: 357.47
InChI Key: NTQXEZNPSANUGK-UHFFFAOYSA-N
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Description

1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide is a specialized chemical compound designed for research applications, featuring a unique molecular architecture that combines an 8-azabicyclo[3.2.1]octane core with a piperidinecarboxamide group. This structure is of significant interest in medicinal chemistry, particularly for probing specific enzymes and receptors. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in drug discovery, recognized for its ability to mimic pharmacophores found in natural products and its presence in compounds with diverse biological activities. The incorporation of the methylsulfonyl group is a strategic modification that enhances the molecule's stability and solubility profile, which are critical factors for in vitro and in vivo research applications. This compound is primarily valued for its potential in neurological and anti-inflammatory research. The structural motif is found in high-affinity, selective antagonists for neurohormonal receptors such as the vasopressin V1A receptor, which is a key target for investigating conditions related to stress, anxiety, and cardiovascular function . Its use extends to the development of novel Smyd inhibitors, which are explored in oncology research for their role in epigenetic regulation . Researchers can utilize this compound as a key intermediate or a pharmacological tool to study complex biological pathways and to validate new therapeutic targets.

Properties

IUPAC Name

1-acetyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4S/c1-11(20)18-7-5-12(6-8-18)16(21)17-13-9-14-3-4-15(10-13)19(14)24(2,22)23/h12-15H,3-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQXEZNPSANUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and large-scale sulfonylation and acetylation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace certain groups, such as the methylsulfonyl group, with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Pharmacological Studies

Research indicates that derivatives of the azabicyclo[3.2.1]octane framework, such as the compound , have been investigated for their potential as kappa opioid receptor antagonists . These compounds demonstrate selectivity and potency in inhibiting kappa receptors, which are implicated in pain modulation and addiction pathways. For instance, studies have shown that modifications to the azabicyclo structure can enhance brain exposure and pharmacokinetic profiles, making them promising candidates for treating conditions like depression and anxiety disorders .

Cancer Treatment

The compound has been explored for its potential role in cancer therapies. Specifically, it has been associated with the inhibition of proteins involved in tumor progression, such as SMYD2 and SMYD3. By blocking these proteins, the compound may contribute to the suppression of cancer cell growth . This application is particularly relevant in the context of personalized medicine, where targeted therapies are essential.

Neuroscience Research

Given its interaction with opioid receptors, this compound is also being studied for neuroprotective effects and its potential to modulate neurotransmitter systems involved in mood regulation. The ability to cross the blood-brain barrier enhances its relevance in treating neurological disorders .

Case Studies

StudyFocusFindings
Study on Kappa Opioid Receptor Antagonism Investigated various analogs of azabicyclo compoundsFound that certain modifications led to improved selectivity and potency against kappa receptors (IC50 = 20 nM) while minimizing central nervous system side effects .
Cancer Therapeutics Explored the efficacy of azabicyclo derivatives against SMYD proteinsDemonstrated significant inhibition of SMYD2/3 activity leading to reduced tumor cell proliferation in vitro .
Neuroprotective Effects Assessed the impact on neurotransmitter systemsIndicated potential benefits in mood regulation through modulation of serotonin and dopamine pathways .

Mechanism of Action

The mechanism of action of 1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Similarity Score
1-Acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide Not Provided C₁₇H₂₇N₃O₄S ~377.48 8-methylsulfonyl, 1-acetyl-piperidine-4-carboxamide Synthetic yield: 40% (two steps) Reference
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 1170321-92-2 C₂₀H₂₀F₃N₃O₃S 439.45 8-pyridinylsulfonyl, 4-(trifluoromethyl)phenyl carboxamide Storage: 2–8°C; Hazard: Irritant 0.89*
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid 1159826-74-0 C₁₄H₂₁NO₄ 267.33 8-tert-butyloxycarbonyl (Boc), 3-carboxylic acid High solubility in organic solvents; Used as intermediate 0.96
1-Boc-2-methylpiperidine-4-carboxylic Acid 193085-98-2 C₁₃H₂₃NO₄ 257.33 Boc-protected amine, 2-methylpiperidine, 4-carboxylic acid Similar to bicyclic analogs but lacks azabicyclo core 0.98

*Similarity score estimated based on structural divergence.

Structural and Functional Group Analysis

  • Methylsulfonyl vs. This difference may alter receptor binding or solubility.
  • Acetylated Piperidine vs.
  • Trifluoromethylphenyl Carboxamide : The trifluoromethyl group in CAS 1170321-92-2 increases lipophilicity and metabolic resistance compared to the target compound’s acetyl-piperidine .

Biological Activity

1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₇N₃O₄S, with a molecular weight of approximately 357.5 g/mol. Its structure includes a bicyclic framework, which is critical for its biological interactions.

Property Value
Molecular FormulaC₁₆H₂₇N₃O₄S
Molecular Weight357.5 g/mol
CAS Number2034386-00-8

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

Pharmacological Applications

This compound has shown promise in the following areas:

  • Neuropharmacology : The compound's structural similarities to known neuroactive agents suggest it may interact with neurotransmitter systems, potentially acting as a modulator for conditions such as anxiety and depression.
  • Anti-inflammatory Effects : Research indicates that compounds with similar bicyclic structures exhibit anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological effects of related compounds, providing insights into the potential activity of this compound:

  • Kappa Opioid Receptor Antagonism : A study on 8-azabicyclo[3.2.1]octan derivatives demonstrated potent kappa opioid receptor antagonism, with IC50 values indicating significant potency (e.g., IC50 = 20 nM) . This suggests that similar modifications in our target compound could yield comparable effects.
  • CNS Exposure : Modifications to the bicyclic framework have been shown to enhance central nervous system exposure, which is crucial for neuroactive compounds . Understanding these modifications can guide the development of this compound for CNS applications.

Synthesis

The synthesis of this compound can be achieved through various methodologies that emphasize stereochemistry and regioselectivity, critical for maintaining biological activity.

Synthetic Pathways

Potential synthetic routes include:

  • Functional Group Modifications : The introduction of the acetyl and methylsulfonyl groups can be performed through acylation reactions, which are essential for enhancing the compound's reactivity and biological profile.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis involves sequential functionalization of the 8-azabicyclo[3.2.1]octane core. Key steps include:

Acyl chloride formation : React 1-acetylpiperidine-4-carboxylic acid with SOCl₂ to generate the acyl chloride intermediate .

Amide coupling : Combine the intermediate with 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine in dichloromethane (DCM) using triethylamine (TEA) as a base .

Purification : Isolate the product via silica gel chromatography with gradient elution (e.g., 0–10% methanol in DCM) .
Critical parameters : Monitor reaction progress with TLC (Rf ~0.3 in 5% methanol/DCM) and optimize stoichiometry to minimize byproducts.

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Use X-ray crystallography to resolve the 3D conformation:
  • Analyze dihedral angles between aromatic and bicyclic rings (e.g., 86.59° for benzene vs. piperidine planes) .
  • Characterize ring conformations: The piperidine adopts a chair conformation (N displacement: 0.84 Å), while the pyrrolidine exhibits an envelope conformation (N deviation: 0.66 Å) .
    Complementary techniques :
  • NMR : Assign stereochemistry via coupling constants (e.g., axial vs. equatorial protons).
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 426.5) .

Q. What in vitro assays are suitable for initial pharmacological profiling?

  • Methodological Answer : Prioritize receptor-binding assays for target engagement:
  • Dopamine D2/D3 receptors : Use radioligand displacement (³H-spiperone) in transfected HEK 293 cells to measure Kᵢ values (e.g., parent compound Kᵢ(D2/D3) = 11.2/163 nM) .
  • CCR5 antagonism : Employ HIV entry inhibition assays (e.g., Maraviroc-resistant strain IC₅₀) .
    Data interpretation : Compare selectivity ratios (D2/D3 or CCR5/hERG) to prioritize analogs .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables:
  • Factors : Solvent polarity (DMF vs. acetonitrile), temperature (80–120°C), catalyst loading (KI, 1–5 mol%) .
  • Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 95% yield at 100°C in acetonitrile with 3 mol% KI) .
    Validation : Confirm reproducibility across 3 batches (RSD <5%) .

Q. What strategies resolve contradictions between computational predictions and experimental SAR data?

  • Methodological Answer : Address discrepancies using hybrid computational-experimental workflows :

Molecular docking : Compare binding poses of tropane vs. piperidine analogs (e.g., 470-fold D3R affinity improvement with 3-benzofurylmethyl substituents) .

Free-energy perturbation (FEP) : Quantify ΔΔG for substituent effects (e.g., N-methyl vs. cyclobutylamino groups) .

Crystallographic validation : Overlay ligand-receptor co-crystal structures to identify steric clashes or hydrogen-bond mismatches .
Case study : Replacing piperidine with tropane reversed D2/D3 selectivity due to altered pharmacophore spacing .

Q. How to design selective analogs with improved CNS penetration?

  • Methodological Answer : Optimize ADME properties through structural modifications:
  • Lipophilicity : Introduce halogen substituents (e.g., 3-chloro-4-methylphenyl) to enhance logP (target: 2–3) .
  • Blood-brain barrier (BBB) permeability : Use PAMPA-BBB assays; prioritize analogs with Pe > 4.0 × 10⁻⁶ cm/s .
  • Metabolic stability : Test hepatic microsomal clearance (e.g., t₁/₂ > 60 min in rat liver microsomes) .
    Example : SCH 221510 (NOP agonist) retained anxiolytic efficacy at 10 mg/kg without sedation by balancing logP and PSA .

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